Acorone Acorone Acorone is a natural product found in Acorus calamus with data available.
Brand Name: Vulcanchem
CAS No.: 10121-28-5
VCID: VC21236332
InChI: InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1
SMILES: CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

Acorone

CAS No.: 10121-28-5

Cat. No.: VC21236332

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

Acorone - 10121-28-5

Specification

CAS No. 10121-28-5
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name (1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione
Standard InChI InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1
Standard InChI Key AGUISGUERLMHFF-PKIAMQTDSA-N
Isomeric SMILES C[C@@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C
SMILES CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C
Canonical SMILES CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Introduction

Chemical Identification and Properties

Acorone is a sesquiterpene with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is known by several synonyms including Isoacorone, Acoron, and has been assigned the CAS registry number 10121-28-5 . The systematic IUPAC name for acorone is (1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione, highlighting its spirocyclic structure . The compound features a unique spiro[4.5]decane skeleton with two ketone functional groups, making it structurally distinctive among natural products.

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of acorone:

PropertyValue
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
CAS Number10121-28-5
PubChem CID5316254
Systematic Name(1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione
Alternative Name4,8-Dimethyl-1-(1-methylethyl)spiro(4.5)decane-2,7-dione (1R-(1alpha,4beta,5alpha,8R*))-
StateSolid
StructureSpirocyclic sesquiterpene with two ketone functional groups

The compound exists in specific stereochemical configurations, with the most well-documented being the (1R,4S,5S,8R) isomer . This stereochemical specificity is crucial for its biological activity and chemical reactivity.

Natural Occurrence and Sources

Botanical Sources

Acorone is primarily found in the rhizomes of Acorus calamus (Sweet Flag), a semi-aquatic perennial plant belonging to the Acoraceae family . The plant is widely distributed in moderate and sub-moderate rainfall regions across China, Japan, South East India, Asia, Mongolia, Kazakhstan, and Sulawesi .

Phytochemical Profile

Within Acorus calamus, acorone exists alongside numerous other bioactive compounds. It is part of a complex phytochemical profile that includes:

  • Phenylpropanoids: β-asarone, α-asarone, isoeugenol methyl ether

  • Other sesquiterpenes: acorenone, acoragermacrone, isocalamendiol, preisocalamendiol, shyobunone

  • Monoterpenes: α- and β-pinenes, camphene, p-cymene, camphor

  • Other compounds: tannins, flavonoids, and alkaloids

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis of acorone has been of interest to organic chemists due to its unique spirocyclic structure. A key intermediate in several acorone syntheses is spirodienone (2), which has been obtained through a multi-step process involving:

  • Allylation of tetrahydrotolualdehyde

  • Wacker oxidation

  • Cyclodehydration

This synthetic route represents an efficient approach to constructing the complex spirocyclic skeleton characteristic of acorone. The synthetic challenges posed by acorone's structure have contributed to the development of novel methodologies in organic synthesis, particularly for constructing spirocyclic compounds.

Structural Elucidation

The complete structural elucidation of acorone, including its absolute stereochemistry, has been accomplished through a combination of spectroscopic techniques and chemical correlation studies. Modern analytical methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, have contributed to our current understanding of acorone's three-dimensional structure.

Pharmacological Properties and Applications

Therapeutic Applications

As a component of Acorus calamus, acorone may play a role in traditional medicinal applications of the plant, which include treatment of:

  • Neurological disorders (epilepsy, mental ailments)

  • Gastrointestinal issues (diarrhea, dysentery, indigestion)

  • Respiratory conditions (chronic bronchial catarrh)

  • Various other ailments including headache, edema, and skin diseases

The specific contribution of acorone to these therapeutic effects, distinct from other compounds in A. calamus, requires further investigation.

Research Findings and Current Studies

Chemical Ecology

Research suggests that acorone, along with other sesquiterpenes in A. calamus, may serve ecological functions in the plant, possibly as defensive compounds against herbivores or pathogens. The ecological significance of acorone in the natural environment represents an interesting area for future research.

Analytical Methodologies

Modern analytical techniques have enabled the detection and quantification of acorone in plant materials and extracts. Chromatographic methods coupled with mass spectrometry have been particularly useful for identifying and measuring acorone in complex mixtures of natural products.

Research Gaps

Current literature reveals several areas where additional research on acorone would be beneficial:

  • Isolation and purification methods specific to acorone

  • Structure-activity relationship studies examining the relationship between acorone's unique structure and its biological activities

  • Potential synergistic effects between acorone and other constituents of A. calamus

  • Development of total synthesis pathways with improved efficiency and stereoselectivity

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